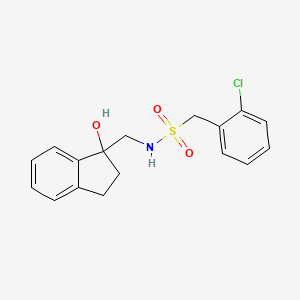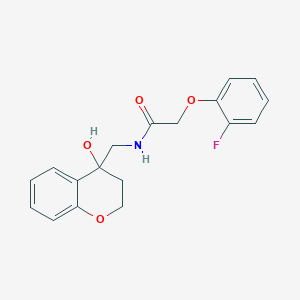
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide, also known as FPHCMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FPHCMA belongs to the class of compounds known as chroman derivatives, which are known for their antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is not fully understood. However, it is believed that 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has been reported to exhibit several biochemical and physiological effects. Studies have shown that 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide can reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
実験室実験の利点と制限
One of the main advantages of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide. Another area of research is the investigation of the potential therapeutic applications of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide in the treatment of neurodegenerative diseases. Additionally, the development of novel formulations of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide that improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a promising compound that exhibits potent antioxidant, anti-inflammatory, and anticancer properties. Although the mechanism of action of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is not fully understood, it has been shown to have several biochemical and physiological effects. However, the low solubility of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide may limit its bioavailability and efficacy. Future research on 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide should focus on the optimization of the synthesis method, investigation of its potential therapeutic applications, and the development of novel formulations that improve its solubility and bioavailability.
合成法
The synthesis of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide involves the reaction of 2-fluorophenol with 4-hydroxy-3-methylbenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with N-(chloroacetyl)acetamide in the presence of a base to yield 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide. The yield of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide obtained from this method is reported to be around 70%.
科学的研究の応用
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide exhibits potent antioxidant and anti-inflammatory properties. 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has also been shown to possess anticancer activity against various cancer cell lines. In addition, 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c19-14-6-2-4-8-16(14)24-11-17(21)20-12-18(22)9-10-23-15-7-3-1-5-13(15)18/h1-8,22H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWQNXGOSLLZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)COC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)
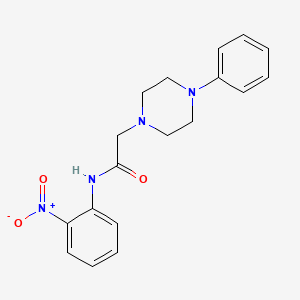
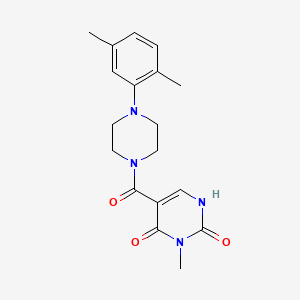
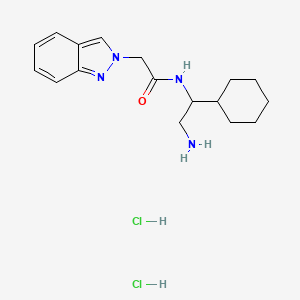
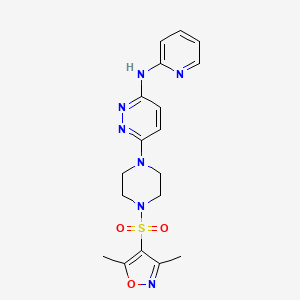
![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)
![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)
![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
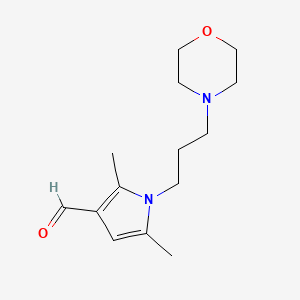
![4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2981237.png)
